[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate
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Overview
Description
[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate is a complex organic compound with a unique structure that includes a pyran ring, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a phenylacetaldehyde derivative with a dihydropyran derivative under acidic conditions, followed by esterification with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways. Researchers investigate its interactions with various enzymes and its role in biological systems.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it may have antioxidant or anti-inflammatory effects, making it a subject of interest in pharmaceutical research.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress response or anti-inflammatory signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and ketone functional group arrangement but differ in their ring structure and biological activity.
Uniqueness
What sets [2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate apart is its unique combination of a pyran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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